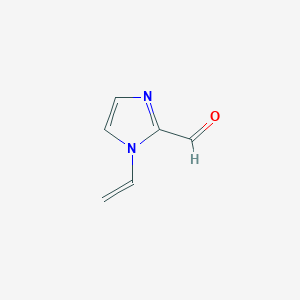
4-Amino-3-(1H-Imidazol-1-yl)benzoesäure
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Amino-3-(1H-imidazol-1-yl)benzoic acid is a compound that features both an amino group and an imidazole ring attached to a benzoic acid core. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the imidazole ring, a common motif in biologically active molecules, adds to its significance.
Synthetic Routes and Reaction Conditions:
-
From Imidazole and 4-Iodobenzoic Acid:
Step 1: Imidazole reacts with 4-iodobenzoic acid in the presence of a base such as potassium carbonate and a solvent like N,N-dimethylformamide.
Step 2: The reaction mixture is heated to facilitate the formation of the imidazole-substituted benzoic acid.
Step 3: The product is purified through recrystallization or chromatography.
-
From 4-Chlorobenzoic Acid and Imidazole:
Step 1: 4-Chlorobenzoic acid undergoes a nucleophilic substitution reaction with imidazole.
Step 2: The reaction is carried out in a polar aprotic solvent such as dimethyl sulfoxide.
Step 3: The product is isolated and purified.
Industrial Production Methods:
- Industrial production typically involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Types of Reactions:
-
Oxidation:
- The amino group can be oxidized to form nitro derivatives under strong oxidizing conditions.
- Common reagents: Potassium permanganate, hydrogen peroxide.
-
Reduction:
- The imidazole ring can undergo reduction to form saturated imidazoline derivatives.
- Common reagents: Sodium borohydride, lithium aluminum hydride.
-
Substitution:
- The amino group can participate in electrophilic substitution reactions to form various derivatives.
- Common reagents: Halogenating agents, sulfonating agents.
Major Products:
- Oxidation products include nitro-substituted benzoic acids.
- Reduction products include imidazoline derivatives.
- Substitution products vary depending on the electrophile used.
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Acts as a ligand in coordination chemistry.
Biology:
- Potential applications in the development of enzyme inhibitors.
- Studied for its interactions with biological macromolecules.
Medicine:
- Investigated for its potential as an anti-inflammatory and antimicrobial agent.
- Explored for its role in drug design and development.
Industry:
- Utilized in the production of specialty chemicals and materials.
- Employed in the synthesis of dyes and pigments.
Wissenschaftliche Forschungsanwendungen
- Spezifische Anwendung: 4-Amino-3-(1H-Imidazol-1-yl)benzoesäure wurde auf ihre Antitumoraktivität gegen verschiedene Zelllinien, darunter MCF-7 und CaCo-2, untersucht .
- Häm-bindende Inhibitoren: Azol-haltige Moleküle, einschließlich Imidazole, wurden als Medikamente entwickelt, die an das Hämzentrum von Cytochrom P450 (CYP)-Enzymen binden. Diese Inhibitoren beeinflussen die Enzymaktivität und können durch Änderungen des optischen Spektrums bewertet werden .
- Derivate: Von Imidazol abgeleitete Verbindungen, wie (S)-N-(1-(Benzo[d]thiazol-2-ylamino)-3-(1H-indol-2-yl)-1-oxopropan-2-yl)-N-(4-nitrophenylsulfonyl)benzamid, zeigen entzündungshemmende und analgetische Wirkungen. Diese Verbindungen könnten bei der Schmerzbehandlung nützlich sein .
- Veresterung: Die Veresterung der Hydroxylgruppe von this compound mit Benzoesäure ergab eine Verbindung (5a) mit einer besseren Anti-Candida-Aktivität (MIC-Wert = 0,3919 µmol/mL) im Vergleich zur Stammverbindung .
Antitumor-Potenzial
Enzyminhibition
Entzündungshemmende und Analgetische Eigenschaften
Anti-Candida-Aktivität
Synthesewege und Medikamentenentwicklung
Safety and Hazards
Zukünftige Richtungen
Wirkmechanismus
Target of Action
The primary target of 4-amino-3-(1H-imidazol-1-yl)benzoic acid is the bacterial CYP199A4 enzyme , found in Rhodopseudomonas palustris HaA2 . This enzyme is part of the cytochrome P450 family, which plays a crucial role in the metabolism of various molecules and chemicals within cells .
Mode of Action
The compound interacts with its target by binding to the ferric and ferrous heme of the CYP199A4 enzyme . This binding induces a red shift in the Soret wavelength (424 nm) in the ferric enzyme, along with an increase and a decrease in the intensities of the δ and α bands, respectively . This suggests that the compound may alter the enzyme’s activity, potentially inhibiting its function .
Biochemical Pathways
Given its interaction with the cyp199a4 enzyme, it’s likely that it impacts the metabolic processes regulated by this enzyme
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 4-amino-3-(1H-imidazol-1-yl)benzoic acid is currently limited. The compound’s predicted properties include a boiling point of 4036±280 °C and a density of 128±01 g/cm3 . It’s also predicted to be highly soluble in water and other polar solvents , which could potentially influence its bioavailability.
Result of Action
Based on its interaction with the cyp199a4 enzyme, it’s plausible that the compound could influence the metabolic processes regulated by this enzyme
Action Environment
The action, efficacy, and stability of 4-amino-3-(1H-imidazol-1-yl)benzoic acid could potentially be influenced by various environmental factors. For instance, its solubility suggests that it could be more effective in aqueous environments . Additionally, its stability could be affected by factors such as temperature and pH
Biochemische Analyse
Biochemical Properties
Imidazole derivatives are known to interact with various enzymes, proteins, and other biomolecules . For instance, some imidazole derivatives bind to ferric and ferrous heme in the bacterial CYP199A4 enzyme . The nature of these interactions often involves changes in the Soret wavelength, indicating a shift in the electronic state of the heme .
Cellular Effects
Imidazole derivatives can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For example, some imidazole derivatives have been shown to exhibit antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Molecular Mechanism
It is known that imidazole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, some imidazole derivatives bind to ferric and ferrous heme in the bacterial CYP199A4 enzyme, inducing changes in the electronic state of the heme .
Temporal Effects in Laboratory Settings
It is known that imidazole derivatives can exhibit changes in their effects over time .
Dosage Effects in Animal Models
It is known that the effects of imidazole derivatives can vary with dosage .
Metabolic Pathways
It is known that imidazole derivatives can be involved in various metabolic pathways .
Transport and Distribution
It is known that imidazole derivatives can interact with various transporters or binding proteins .
Subcellular Localization
It is known that imidazole derivatives can be directed to specific compartments or organelles .
Vergleich Mit ähnlichen Verbindungen
-
4-(1H-Imidazol-1-yl)benzoic Acid:
- Lacks the amino group, making it less versatile in certain reactions.
- Used in similar applications but with different reactivity profiles.
-
4-Amino-3-(1H-benzimidazol-1-yl)benzoic Acid:
- Contains a benzimidazole ring instead of an imidazole ring.
- Exhibits different biological activities and chemical properties.
Uniqueness:
- The presence of both an amino group and an imidazole ring in 4-amino-3-(1H-imidazol-1-yl)benzoic acid provides a unique combination of reactivity and biological activity.
- This dual functionality allows for a broader range of applications and interactions compared to similar compounds.
Eigenschaften
IUPAC Name |
4-amino-3-imidazol-1-ylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2/c11-8-2-1-7(10(14)15)5-9(8)13-4-3-12-6-13/h1-6H,11H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEUQKAJBUGLUNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)N2C=CN=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-chlorobenzenesulfonyl)-2-{[(3-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole](/img/structure/B2472360.png)

![4-fluoro-3-{[4-(prop-2-yn-1-yl)piperazin-1-yl]sulfonyl}-1H-indole](/img/structure/B2472362.png)
![2-(propan-2-yl)-1-[1-(1,3-thiazole-4-carbonyl)azetidin-3-yl]-1H-1,3-benzodiazole](/img/structure/B2472363.png)
![1-(2-Methoxypyridin-4-yl)-4-[6-(trifluoromethyl)pyridine-3-carbonyl]piperazin-2-one](/img/structure/B2472364.png)
![N-(6-methyl-1,3-benzothiazol-2-yl)-2-({2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide](/img/structure/B2472365.png)






![Dimethyl bicyclo[3.1.1]heptane-1,5-dicarboxylate](/img/structure/B2472379.png)
